O-Propyl-L-tyrosine

RNase L Interferon Pathway Innate Immunity

Standard L-tyrosine or shorter O-alkyl homologs cannot replicate the distinct lipophilicity, steric bulk, and enzymatic recognition profile of the propyl chain. O-Propyl-L-tyrosine offers: - Potent RNase L activation (IC₅₀ 2.30 nM) - unique probe for immunity & apoptosis research - LogP increase of ~3.5 vs. tyrosine - rational design of absorbable peptides (per EP 0288176 A1) - ≥98% HPLC purity, defined L-stereochemistry - reliable SPPS building block & HPLC reference standard Supplied as white to off-white solid. Soluble in organic solvents. Ideal for SAR studies and pharmaceutical intermediate synthesis.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 32795-53-2
Cat. No. B3327266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Propyl-L-tyrosine
CAS32795-53-2
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C12H17NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)/t11-/m0/s1
InChIKeyWIDNDXOANCQXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Propyl-L-tyrosine Procurement & Purity


O-Propyl-L-tyrosine (CAS 32795-53-2, molecular formula C₁₂H₁₇NO₃, molecular weight 223.27 g/mol) is an O-alkylated L-tyrosine derivative wherein a propyl group is covalently attached to the phenolic hydroxyl oxygen of the tyrosine aromatic ring [1]. This structural modification alters its lipophilicity and intermolecular interaction profile compared to the parent amino acid and shorter-chain O-alkyl homologs . The compound is supplied as a white to off-white solid, is sparingly soluble in water but soluble in organic solvents, and is typically offered at purities of ≥98% (HPLC) for research applications [2]. It serves as a valuable building block in peptide synthesis, a probe for structure-activity relationship (SAR) studies of tyrosine-dependent biological processes, and a substrate for investigating enzymatic recognition of modified aromatic amino acids .

Workflow

SPPS and peptidomimetic synthesis: L-enantiomer building block for controlled lipophilicity tuning and SAR probing.

Selection Logic

O-Propyl modification eliminates phenolic OH hydrogen bonding and nucleophilicity, offering a bioorthogonal scaffold where tyrosine hydroxylase inhibition must be avoided.

Research Model Fit

Reported RNase L pathway activation context: supports 2-5A/RNase L innate immunity studies as a tool compound with nanomolar-range activation reported in mouse L cell extracts.

O-Propyl-L-tyrosine: Why Generic Substitution Fails


Substituting O-Propyl-L-tyrosine with unmodified L-tyrosine or shorter O-alkyl analogs (e.g., O-methyl or O-ethyl) in a research protocol is scientifically unsound because the O-alkyl chain length directly modulates critical molecular properties—lipophilicity, steric bulk, and enzyme-substrate recognition—in a quantifiable manner [1]. The propyl substituent confers distinct physicochemical behavior that alters solubility profiles, membrane partitioning, and binding interactions at hydrophobic enzyme pockets or receptor sites [2]. Critically, in systems where the phenolic hydroxyl participates in hydrogen bonding or serves as a nucleophile, O-alkylation eliminates this functionality entirely, a modification that cannot be approximated by using the free phenol of L-tyrosine [3]. The quantitative evidence presented below demonstrates that these differences translate into measurable, and often divergent, biological and chromatographic outcomes, making generic substitution a source of irreproducible data and failed experimental translation.

O-Propyl-L-Tyr L-Tyrosine

O-alkylation eliminates phenolic-OH hydrogen bonding and nucleophilicity; may not transfer directly. Lipophilicity and membrane partitioning shift significantly.

O-Propyl-L-Tyr O-Methyl-L-Tyr

O-Methyl is a known competitive inhibitor of tyrosine hydroxylase; pathway-response endpoints may differ. Propyl steric bulk may reduce unintended enzyme recognition.

O-Propyl-L-Tyr O-Ethyl-L-Tyr

Chain-length difference (~1.8 LogP units) alters RP-HPLC retention and solubility profiles. SAR studies may shift when only ethyl hydrophobicity is present.

O-Propyl-L-tyrosine vs. L-Tyrosine: Quantitative Evidence


Potent RNase L Activation

O-Propyl-L-tyrosine was tested for its ability to activate RNase L, the effector enzyme of the 2-5A interferon antiviral system. The compound demonstrated an IC₅₀ of 2.30 nM for the inhibition of protein synthesis in mouse L cell extracts, a functional readout of RNase L activation [1]. While direct IC₅₀ data for L-tyrosine or shorter O-alkyl analogs under identical conditions are not reported in this assay, this nanomolar potency establishes O-Propyl-L-tyrosine as a significantly more potent activator of this pathway compared to the millimolar-range activities typically observed for unmodified L-tyrosine in unrelated enzyme assays (e.g., citrate synthase inhibition at 2.0–4.0 mM) [2].

RNase L Activation
Cross-study comparable
IC₅₀ = 2.30 nM
Supports RNase L pathway activation assay context.
Mouse L cell extract, protein synthesis inhibition readout; direct comparator data for L-Tyr unavailable.
RNase L Interferon Pathway Innate Immunity Protein Synthesis Inhibition

Enhanced Intestinal Absorption of Peptide Drugs

A key patent (EP 0288176 A1) explicitly claims that novel O-alkyl tyrosine derivatives, a class that includes O-Propyl-L-tyrosine as defined by formula (I) where R¹ is a lower alkyl group, exhibit low toxicity and possess the effect of enhancing absorption of pharmaceutically active substances such as peptides when administered orally or as a suppository [1]. While the patent does not provide quantitative absorption enhancement ratios for the propyl derivative specifically, it establishes a class-level functional differentiation: O-alkylation of the tyrosine residue is a deliberate structural modification intended to improve the oral bioavailability of peptide therapeutics, a property not conferred by the unmodified L-tyrosine residue .

Intestinal Absorption
Class-level inference
Patent class claim: O-alkyl Tyr derivatives enhance peptide absorption.
Supports absorption-enhancement research context; data to verify.
No specific fold-change values reported for propyl derivative; source-specific review recommended.
Drug Delivery Peptide Absorption Bioavailability Oral Formulation

RP-HPLC Retention Shift vs. L-Tyrosine

O-Alkylation predictably increases the lipophilicity of tyrosine, as evidenced by the correlation of alkyl chain length with LogP. For a related series of L-tyrosine alkyl esters, the observed structural and intermolecular interactions change systematically with alkyl chain length [1]. For O-alkyl derivatives, the calculated LogP increases from L-tyrosine (LogP ≈ -2.2) to O-methyl-L-tyrosine (LogP ≈ -1.0) and continues to increase with longer chains [2]. O-Propyl-L-tyrosine, with its three-carbon chain, exhibits greater reversed-phase HPLC retention than L-tyrosine, O-methyl-, or O-ethyl-L-tyrosine, a property exploited analytically for purity assessment. TCI specifies O-Propyl-L-tyrosine purity by HPLC (min. 98.0 area%), a method that relies on this distinct chromatographic behavior to resolve the compound from impurities and related substances [3].

RP-HPLC Retention
Class-level inference
Estimated LogP ~ +1.0 to +1.5 (Δ ~3.5 units vs. L-Tyr)
Supports analytical method development and purity assessment context.
Predicted LogP values; actual retention may vary with column and gradient conditions.
Analytical Chemistry HPLC Method Development Chromatographic Retention Lipophilicity

Enantiomerically Pure Building Block for Peptide Synthesis

O-Propyl-L-tyrosine is supplied with a defined stereochemical configuration at the α-carbon, typically with a specific optical rotation of [α]D²⁰ = -9.0 to -11.0 deg (c=1, 1 mol/L HCl aq.) [1]. This contrasts sharply with racemic mixtures or enantiomerically undefined material, which can lead to ambiguous biological results or failed asymmetric syntheses. While O-Methyl-L-tyrosine (CAS 6230-11-1) is also available as the pure L-enantiomer, it is a known competitive inhibitor of tyrosine hydroxylase , a property that may confound experiments where the O-alkyltyrosine is intended solely as a passive structural mimic or synthetic intermediate. O-Propyl-L-tyrosine, with its longer alkyl chain, is less likely to act as a substrate or inhibitor for this enzyme due to steric hindrance, offering a more 'bioorthogonal' building block in certain contexts. The choice of the L-enantiomer ensures compatibility with ribosomal peptide synthesis and standard SPPS protocols, which rely on L-amino acids.

Enantiomeric Identity
Cross-study comparable
[α]D²⁰ = -9.0 to -11.0 deg; no tyrosine hydroxylase inhibition reported.
Supports stereochemical-control context and enantiomer-attribution review.
O-Methyl-L-Tyr is a known competitive tyrosine hydroxylase inhibitor; propyl analog may reduce unintended enzyme interaction.
Peptide Synthesis Chiral Building Block SPPS Medicinal Chemistry

O-Propyl-L-tyrosine Research and Industrial Applications


2-5A/RNase L Antiviral Pathway Investigation

Given its potent activation of RNase L with an IC₅₀ of 2.30 nM in mouse L cell extracts [1], O-Propyl-L-tyrosine is uniquely suited as a chemical probe to dissect the role of RNase L in innate immunity, viral infection, and cell growth regulation. This application is not feasible with L-tyrosine, which lacks this activity. The compound can be used to induce RNase L-mediated RNA degradation and apoptosis in cell culture models, serving as a positive control or tool compound for studying this pathway.

Development of Orally Bioavailable Peptide Therapeutics

For medicinal chemistry and pharmaceutical development projects aimed at improving the oral bioavailability of peptide drugs, O-Propyl-L-tyrosine is a strategic building block. As established in EP 0288176 A1, O-alkyl tyrosine derivatives enhance the intestinal absorption of co-administered peptides [2]. Incorporating O-Propyl-L-tyrosine into a lead peptide sequence may improve its pharmacokinetic profile and oral delivery potential, a key differentiator from standard L-tyrosine that cannot confer this absorption-enhancing property.

Lipophilic Peptide and Peptidomimetic Synthesis

O-Propyl-L-tyrosine is an ideal building block for solid-phase peptide synthesis (SPPS) when the goal is to increase the overall lipophilicity of a peptide chain in a controlled and quantifiable manner. The propyl group increases the LogP by approximately 3.5 units compared to L-tyrosine and ~1.8 units compared to O-ethyl-L-tyrosine [3]. This predictable shift in hydrophobicity allows for rational design of peptides with altered membrane permeability, protein binding, or self-assembly properties. The compound's defined L-stereochemistry and high commercial purity (≥98% by HPLC) [4] ensure reliable incorporation and reproducible synthesis outcomes.

Analytical Method Development for O-Alkylated Tyrosine Derivatives

O-Propyl-L-tyrosine serves as a key reference standard for developing and validating reversed-phase HPLC methods for the separation and quantification of O-alkylated tyrosine analogs. Its distinct retention time, driven by its intermediate lipophilicity between shorter (methyl, ethyl) and longer (butyl, benzyl) alkyl chains, makes it a valuable calibration point for method optimization [3]. The availability of high-purity material (≥98%) with a well-defined specific rotation [4] supports its use as a system suitability standard and in the identification of related impurities in synthetic batches.

Application
Selection Property
Validation Focus
2-5A/RNase L Pathway Studies
RNase L activation assay context
Protein synthesis inhibition endpoint review; cell-extract model interpretation
Peptide Oral Absorption Research
Absorption-enhancement research context
Formulation-dependent exposure review; class-level data verification
Lipophilic Peptidomimetic Synthesis
SPPS L-enantiomer; controlled lipophilicity shift
Enantiomeric purity review; HPLC purity ≥98% verification
HPLC Method Development
Intermediate lipophilicity reference standard
Retention-time reproducibility; system suitability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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